1,2,4,6-四-O-乙酰基-3-脱氧-D-吡喃葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

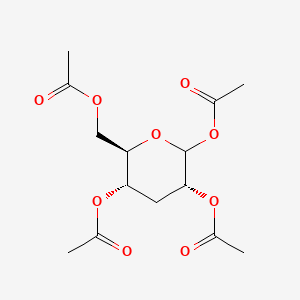

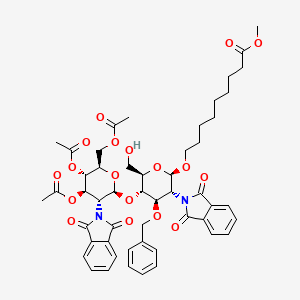

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative . It is used in the synthesis of disaccharides and D-glucose6-phosphate .

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose has been improved by the assistance of molecular sieves . The amino group was protected during acetylation by converting it into Schiff base .Molecular Structure Analysis

The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose is C14H21NO9 . The molecular weight is 383.78 . The InChI string isInChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 . Chemical Reactions Analysis

The tetra-acetyl derivatives were used to synthesize Schiff bases of benzaldehyde, 5-bromo-salicyaldehyde, vanillin, and veratraldehyde .Physical and Chemical Properties Analysis

The compound is a powder form . It has an optical activity of [α]/D 30.0±2.0°, c = 1 in H2O . The composition includes carbon (42.9-44.7%) and nitrogen (3.4-3.9%) .科学研究应用

糖肽合成:该化合物已用于糖肽的固相合成,特别是用于 O-糖基化具有游离羟基的丝氨酸残基的树脂结合保护肽 (Hollósi et al., 1991)。

有机合成中的保护基:它是糖保护基形成中特别重要的有机合成中间体 (Cunha et al., 1999)。

糖核苷合成:该化合物已用于支链糖核苷的合成,例如 9-(3-脱氧-3-C-羟甲基-β-D-吡喃葡萄糖基)-腺嘌呤 (Rosenthal et al., 1969)。

抗肿瘤活性:它因其抗肿瘤活性而受到研究,特别是 1,3,4,6-四-O-乙酰基-2-(二-2-氯乙基)氨基-2-脱氧-D-吡喃葡萄糖的形式,对 L1210 白血病和 P388 白血病具有活性 (Wampler et al., 1975)。

硫糖苷的合成:该化合物已被用于丝基化硫糖苷的简便合成,适用于各种糖底物 (Nambiar et al., 1989)。

碳水化合物化学中的区域选择性保护:它在 D-葡糖胺的区域选择性一锅保护中发挥作用,从而产生完全保护的衍生物和特定的醇 (Chang et al., 2010)。

吡喃葡萄糖基-1,2,3-三唑的合成:该化合物与末端炔烃反应生成 1,4-二取代的 1,2,3-三唑,这在糖衍生乙炔和二糖类似物的合成中很重要 (Norris et al., 2004)。

未来方向

作用机制

Target of Action

Similar compounds such as 1,3,4,6-tetra-o-acetyl-2-amino-2-deoxy-b-d-glucopyranose and 1,2,3,4-Tetra-O-acetyl-b-D-glucopyranose are known to be used in the synthesis of disaccharides and D-glucose6-phosphate , indicating potential targets could be enzymes involved in these biochemical pathways.

Mode of Action

Similar compounds have been shown to react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides . This suggests that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may interact with its targets in a similar manner.

Biochemical Pathways

Related compounds are known to be involved in the synthesis of disaccharides and d-glucose6-phosphate , suggesting that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may affect similar pathways. The downstream effects would depend on the specific role of these compounds in the pathway.

Result of Action

Related compounds have been used in the manufacture of pharmaceuticals to combat viral diseases and tumors with utmost efficacy and specificity , suggesting that 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose may have similar effects.

生化分析

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose on cellular function in in vitro or in vivo studies have not been extensively studied .

属性

IUPAC Name |

[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQVUVQFUFLAHX-OANWKOAXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722116 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5040-09-5 |

Source

|

| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)

![N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide](/img/structure/B561705.png)